AP 811
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Overview
Description
- AP 811 is a selective atrial natriuretic peptide clearance receptor (ANP-CR, NPR3) antagonist.
- It exhibits high affinity, with a Ki value of 0.48 nM.
- Specifically, this compound targets NPR3, which is involved in the regulation of natriuretic peptide signaling .
- NPR3 is also known as the natriuretic peptide receptor C (NPR-C).
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for AP 811 are not widely documented in the literature.
- it is available for purchase as a research chemical.
- Industrial production methods remain proprietary.
Chemical Reactions Analysis
- AP 811 likely undergoes various chemical reactions, although detailed studies are scarce.
- Common reactions may include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reaction.
- Major products formed from these reactions are not explicitly reported.
Scientific Research Applications
- AP 811 has potential applications in various fields:
Cardiovascular Research: Given its interaction with ANP-CR, it could impact cardiovascular function.
Drug Development: Researchers explore its role in modulating natriuretic peptide signaling pathways.
Cell Proliferation Studies: In vitro experiments suggest this compound affects heart muscle cell proliferation.
Pharmacology: Investigating its effects on the sodium pump and related pathways.
Mechanism of Action
- AP 811 likely exerts its effects by blocking ANP-CR (NPR3).
- Molecular targets include NPR3, which plays a role in natriuretic peptide clearance.
- Pathways involved may include cGMP signaling and downstream cellular responses.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are limited in available literature.
- Highlighting AP 811’s uniqueness remains challenging due to the scarcity of relevant data.
Properties
IUPAC Name |
(3S)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-methylbutyl]amino]-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N12O8/c1-5-27(3)26-53-41(63)34(13-9-21-51-45(47)48)56-43(65)36(25-38(60)61)57-44(66)39(28(4)6-2)58-42(64)35(14-10-22-52-46(49)50)55-37(59)23-29-15-19-33(20-16-29)54-40(62)32-18-17-30-11-7-8-12-31(30)24-32/h7-8,11-12,15-20,24,27-28,34-36,39H,5-6,9-10,13-14,21-23,25-26H2,1-4H3,(H,53,63)(H,54,62)(H,55,59)(H,56,65)(H,57,66)(H,58,64)(H,60,61)(H4,47,48,51)(H4,49,50,52)/t27-,28-,34-,35-,36-,39-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMJSSQZDQBGDS-OCFLPWLCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N12O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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